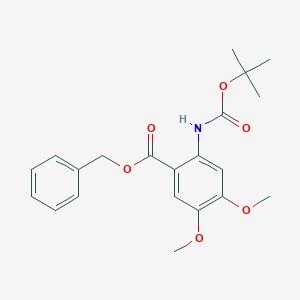

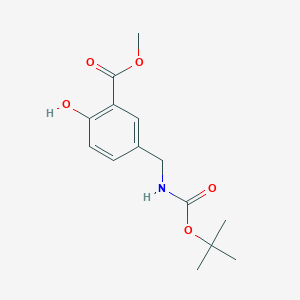

Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with a Boc protecting group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A specific synthesis method for a similar compound, trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid, involves several preparation steps including the synthesis of trans-4-tert-butylsulfinamide cyclohexane carboxylate and deprotection and amino protection steps .Molecular Structure Analysis

The molecular structure of compounds with a Boc protecting group involves a carbamate group, which is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .Chemical Reactions Analysis

The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a Boc protecting group can vary. For example, tert-butyloxycarbonyl-protected amino acid ionic liquids have been described as having low viscosity, high thermal stability, and demonstrating a catalytic effect .Applications De Recherche Scientifique

Peptide Synthesis

Methyl 4-(t-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate serves as a valuable building block in peptide synthesis. Researchers use it to introduce the Boc (tert-butoxycarbonyl) protecting group to amino acids. The Boc group safeguards the amino group during peptide assembly, allowing stepwise elongation of the peptide chain. After synthesis, the Boc group is readily removed, revealing the free amino group for further modifications or biological studies .

Bioconjugation and Labeling

The Boc-protected amine can be selectively deprotected under mild acidic conditions. This property allows researchers to attach specific functional groups (e.g., fluorophores, biotin, or nanoparticles) to the amino group. Such bioconjugates are useful for labeling proteins, peptides, or nucleic acids in biological studies.

Mécanisme D'action

Target of Action

It’s known that this compound is a boron reagent used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process called transmetalation, a key step in SM coupling reactions . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This interaction results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The compound is involved in the biochemical pathway of the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic synthesis and drug discovery . The downstream effects of this pathway include the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials .

Action Environment

The efficacy and stability of the compound are influenced by the reaction conditions. The SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Safety and Hazards

Safety data sheets indicate that compounds with a Boc protecting group can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Future directions for the use of compounds with a Boc protecting group could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could involve preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

Propriétés

IUPAC Name |

methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(10(16)18-5)6-8-15(4)9-7-13/h6-9H2,1-5H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBTVZKAIGCDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-3-(tert-butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298488.png)

![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298497.png)

![(2S,3S)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298502.png)

![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)

![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)